Bentemazole

Übersicht

Beschreibung

Bentemazole is a chemical compound that belongs to the class of benzimidazoles . It is used as an anthelmintic, or anti-worm, medication . It prevents worms from growing or multiplying in the body . This compound is used to treat infections caused by worms such as threadworm . It may also be used to treat pinworm (when it occurs with threadworm), hookworm, whipworm, roundworm, and trichinosis .

Synthesis Analysis

Benzimidazoles, including this compound, play a significant role as therapeutic agents . The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . The synthesis of benzimidazole involves the use of non-environmental organic compounds and application of high energy synthetic methods . Many efficient methods have been developed for the synthesis of benzimidazole using nanocatalyst or nanostructures .

Molecular Structure Analysis

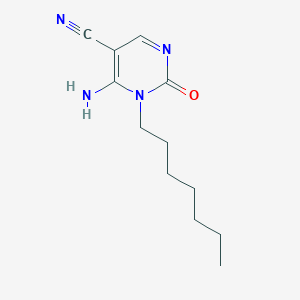

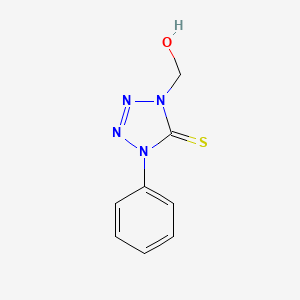

The molecular formula of this compound is C11H10N6 . Its molecular weight is 226.24 . The structure of this compound is achiral .

Chemical Reactions Analysis

The sensitivity analysis of a system of chemical reactions consists of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations . This is particularly relevant in the context of chemical reactions involving this compound.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

Bentemazole, or similar compounds, have been researched for their anti-inflammatory properties. For instance, Albizia lebbeck Benth. has been used in traditional medicine for treating inflammatory conditions like asthma and arthritis. A study found that different organic solvent extracts of Albizia lebbeck exhibited significant anti-inflammatory activity in animal models, supporting its folkloric use for various inflammatory diseases (Babu, Pandikumar & Ignacimuthu, 2009).

Anticancer Potential

Research on Terminalia bentzoë, a plant related to this compound, revealed its potential in cancer management. Terminalia bentzoë extract inhibited the growth of human hepatocellular carcinoma cells and induced significant DNA damage, suggesting its use as a supportive therapy in cancer treatment (Rummun et al., 2020).

Arthritis Treatment

The anti-arthritic effect of Bauhinia championii (Benth.) Benth., which is in the same family as this compound, was demonstrated in a study. The ethyl acetate extract of Bauhinia championii showed significant inhibition of paw and joint edema, ameliorating arthritis symptoms in a rat model (Xu et al., 2016).

Environmental Impact and Remediation

A study on bentazone, closely related to this compound, focused on its environmental impact and methods for remediation. Zero-valent iron (ZVI) activation of persulfate was found effective in degrading bentazone in water, highlighting a method for managing water pollution caused by such compounds (Wei et al., 2016).

Traditional Medicine and Ethnopharmacology

This compound-related compounds have been part of traditional medicine. For example, Ocimum lamiifolium Hochst. ex Benth. has been used for treating inflammatory disorders in Ethiopian traditional medicine. A study confirmed its significant anti-inflammatory activities with less acute toxicity (Mequanint, Makonnen & Urga, 2011).

Wirkmechanismus

Target of Action

Bentemazole, like other benzimidazole anthelmintics, primarily targets the β-tubulin of parasite cells . β-tubulin is a key protein involved in the formation of microtubules, which are essential components of the cell’s cytoskeleton .

Mode of Action

This compound selectively blocks the synthesis of microtubules by binding to β-tubulin . This action inhibits the polymerization of tubulin dimers in parasite cells, leading to the loss of cytoplasmic microtubules . The disruption of the cytoskeleton interferes with vital processes such as cell division and nutrient uptake, ultimately leading to the death of the parasite .

Biochemical Pathways

It is known that the disruption of microtubule formation affects various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape . The downstream effects of these disruptions can lead to cell death and the elimination of the parasite from the host organism .

Pharmacokinetics

Similar benzimidazole anthelmintics, such as mebendazole, have been studied extensively . These drugs are generally well-absorbed with good bioavailability . They are metabolized in the liver and excreted in the urine and feces

Result of Action

The primary result of this compound’s action is the death of the parasite. By disrupting the formation of microtubules, this compound inhibits essential cellular processes, leading to the death of the parasite . This results in the elimination of the parasite from the host organism, alleviating symptoms and curing the infection .

Action Environment

The efficacy and stability of this compound, like other drugs, can be influenced by various environmental factors. These can include the pH of the gastrointestinal tract, the presence of food or other drugs, and the individual’s metabolic rate . .

Zukünftige Richtungen

The development of drugs based on imidazole and benzimidazole bioactive heterocycles, including Bentemazole, is an increasingly active and attractive topic of medicinal chemistry . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

Eigenschaften

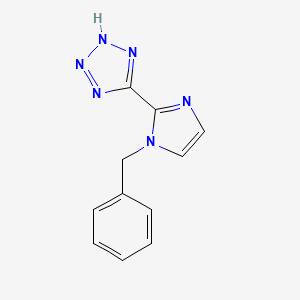

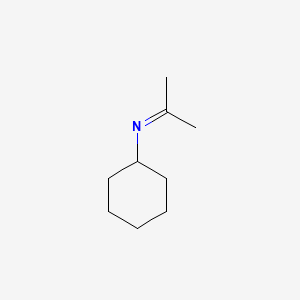

IUPAC Name |

5-(1-benzylimidazol-2-yl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6/c1-2-4-9(5-3-1)8-17-7-6-12-11(17)10-13-15-16-14-10/h1-7H,8H2,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMUZODUAWKOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213724 | |

| Record name | Bentemazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63927-95-7 | |

| Record name | Bentemazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063927957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bentemazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENTEMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4QI4D1IUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]picene](/img/structure/B1614567.png)

![N-[4-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1614577.png)